molecular formula C12H14F3N5 B2763266 N,2-dimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)pyrimidin-4-amine CAS No. 2034512-08-6

N,2-dimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B2763266
CAS No.: 2034512-08-6
M. Wt: 285.274
InChI Key: AZQWVQZWBXIIFK-UHFFFAOYSA-N
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Description

N,2-Dimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)pyrimidin-4-amine is a pyrimidine derivative featuring a trifluoromethyl (-CF₃) group at the 6-position, a methyl group at the 2-position, and a substituted methyl group bearing a 1-methylpyrazole moiety at the 4-amine position (synonyms include AGN-PC-0AB51D and AKOS006228501) . The trifluoromethyl group is a critical pharmacophore in agrochemicals due to its electron-withdrawing properties and metabolic stability . The pyrazole substituent may influence target binding and solubility compared to other heterocyclic groups in analogs.

Properties

IUPAC Name

N,2-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N5/c1-8-17-10(12(13,14)15)6-11(18-8)19(2)7-9-4-5-16-20(9)3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQWVQZWBXIIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)CC2=CC=NN2C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidin-4-amine core One common approach is the reaction of a suitable pyrimidinyl precursor with a trifluoromethylating agent under controlled conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The trifluoromethyl group can be oxidized under specific conditions.

  • Reduction: Reduction reactions can be performed to modify the pyrimidinyl core.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Trifluoromethylated intermediates.

  • Reduction: Reduced pyrimidinyl derivatives.

  • Substitution: Substituted pyrimidinyl and pyrazolyl derivatives.

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for further research:

  • Anticancer Activity : Preliminary studies indicate that this compound can inhibit the growth of certain cancer cell lines. For instance, it has shown effectiveness against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) with percent growth inhibitions exceeding 70% in some cases .
  • Kinase Inhibition : The compound is reported to act as a selective inhibitor of Janus kinase (JAK) pathways, which are crucial in the signaling processes of various cytokines involved in inflammatory responses and cancer progression. This inhibition can potentially lead to therapeutic effects in diseases characterized by aberrant JAK activity .

Case Study 1: Anticancer Efficacy

In a study published by the American Chemical Society, researchers evaluated the anticancer properties of various pyrimidine derivatives, including N,2-dimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)pyrimidin-4-amine. The study showed that this compound exhibited significant growth inhibition against multiple cancer cell lines with IC50 values ranging from low micromolar to nanomolar concentrations .

Case Study 2: JAK Inhibition

Another study focused on the JAK inhibitory activity of pyrimidine compounds. It was found that this specific compound effectively inhibited JAK1 and JAK2 with IC50 values indicating potent activity compared to existing JAK inhibitors on the market. This positions it as a promising candidate for further development in treating diseases such as rheumatoid arthritis and certain cancers .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

  • Trifluoromethyl Impact : The 6-CF₃ group in the target compound and U7/U8 correlates with enhanced pesticidal activity. In U7/U8, this group synergizes with oxadiazole and halogen substituents to achieve broad-spectrum insecticidal and fungicidal effects .
  • Heterocyclic Substituents: The pyrazole group in the target compound may offer distinct binding interactions compared to U7/U8’s oxadiazole or Compound 7’s thiazole. Pyrazoles are known for modulating solubility and metabolic stability in agrochemicals.
  • Halogen vs.

Physicochemical Properties

  • Melting Points and Solubility : Compound 7 (mp 98–99°C) and U7/U8 (liquid formulations) suggest substituents like sulfonyl or oxadiazole influence crystallinity. The target compound’s pyrazole may lower melting points, enhancing solubility in organic solvents.
  • Synthetic Yields: Compound 7 was synthesized in 38% yield via a multi-step route, whereas U7/U8 required optimized coupling reactions for scalability .

Biological Activity

N,2-dimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)pyrimidin-4-amine (CAS Number: 2034512-08-6) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article summarizes the biological activity of this compound based on recent research findings, including its mechanisms of action, efficacy against various targets, and safety profile.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a trifluoromethyl group and a pyrazole moiety. Its molecular formula is C13H15F3N4C_{13}H_{15}F_3N_4 with a molecular weight of 285.27 g/mol. The presence of the trifluoromethyl group is significant as it often enhances biological activity due to increased lipophilicity and metabolic stability.

Research indicates that this compound may interact with various biological targets, primarily through inhibition mechanisms. It has been studied for its potential as an inhibitor of specific kinases involved in cancer progression and inflammation.

Kinase Inhibition

In a study examining small molecule kinase inhibitors, compounds similar to this compound demonstrated significant inhibition against several receptor tyrosine kinases (RTKs). The inhibition profiles suggest that these compounds can effectively block pathways critical for tumor growth and survival .

Anti-Cancer Activity

A series of experiments have evaluated the anti-cancer properties of this compound. For instance, it has shown promising results in inhibiting cell proliferation in various cancer cell lines. The following table summarizes some key findings regarding its anti-cancer efficacy:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)2.5Inhibition of EGFR signaling
MCF7 (Breast Cancer)3.0Induction of apoptosis
HeLa (Cervical Cancer)1.8Cell cycle arrest

These results indicate that the compound can effectively reduce cell viability at low concentrations, highlighting its potential as an anti-cancer agent.

Anti-inflammatory Activity

In addition to its anti-cancer properties, this compound has also been evaluated for anti-inflammatory effects. Studies have shown that it can inhibit COX enzymes, which are crucial mediators in the inflammatory response.

Activity IC50 (µM) Reference Drug Reference IC50 (µM)
COX-1 Inhibition12.5Aspirin15
COX-2 Inhibition8.0Celecoxib10

The compound's selectivity for COX-2 over COX-1 suggests it may have a favorable side effect profile compared to non-selective NSAIDs .

Safety Profile

Toxicity assessments in vitro using human embryonic kidney cells (HEK293) indicate that this compound exhibits low cytotoxicity with an LD50 greater than 2000 mg/kg in animal models. This suggests a promising safety margin for further development .

Q & A

Q. What strategies mitigate degradation during long-term storage of this compound?

  • Methodology :
  • Forced Degradation Studies : Expose to heat, light, and humidity; monitor via HPLC-MS to identify degradation products .
  • Stabilization : Store under inert gas (argon) at -20°C with desiccants (silica gel) .

Key Notes

  • Advanced questions integrate multi-disciplinary approaches (e.g., crystallography + DFT).
  • Methodologies prioritize reproducibility and scalability for academic research.

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